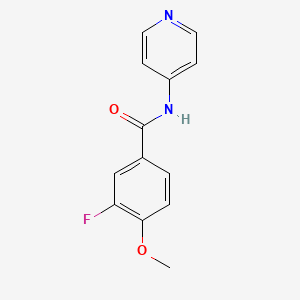![molecular formula C17H18N6O B15117104 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B15117104.png)
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids . The piperazine ring is often introduced through nucleophilic substitution reactions, while the pyridazine ring can be synthesized via condensation reactions involving hydrazines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridazine ring may contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H18N6O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H18N6O/c1-2-4-14(5-3-1)15-6-7-17(20-19-15)23-10-8-22(9-11-23)12-16-18-13-24-21-16/h1-7,13H,8-12H2 |
InChI-Schlüssel |
GBNKNFXUSJYTPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NOC=N2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dimethylphenyl)-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B15117025.png)
![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B15117026.png)
![N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B15117038.png)
![9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117044.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B15117050.png)
![tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B15117052.png)
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B15117057.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B15117061.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B15117062.png)
![4-methanesulfonyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117078.png)
![3-(3-Fluorophenyl)-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15117086.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)
![11-(4-Methylquinolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15117092.png)
